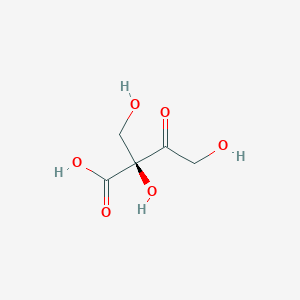
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further oxidation and hydroxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high specificity and yield. Enzymatic methods are often preferred due to their mild reaction conditions and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid: This compound shares similar hydroxyl and ketone functionalities but has a longer carbon chain and additional amino groups.
2,2-Bis(hydroxymethyl)propionic acid: This compound has similar hydroxyl groups but differs in its overall structure and functional groups.
Eigenschaften
CAS-Nummer |
918950-38-6 |
|---|---|
Molekularformel |
C5H8O6 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
HBARXKFONQENLN-YFKPBYRVSA-N |
Isomerische SMILES |
C(C(=O)[C@@](CO)(C(=O)O)O)O |
Kanonische SMILES |
C(C(=O)C(CO)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


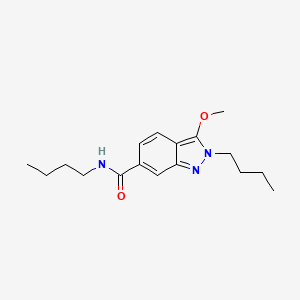
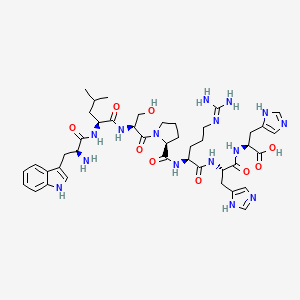



methanone](/img/structure/B12631333.png)
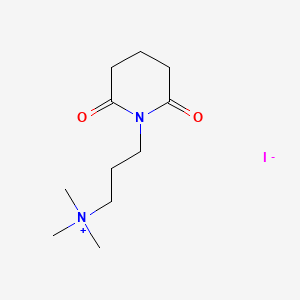


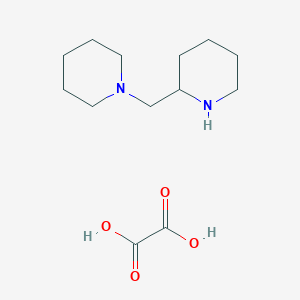
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
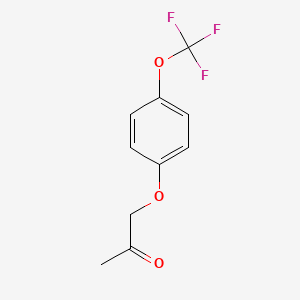
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

